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molecular formula C8H10BrN B1338005 4-(3-Bromopropyl)pyridine CAS No. 40337-66-4

4-(3-Bromopropyl)pyridine

Cat. No. B1338005
M. Wt: 200.08 g/mol
InChI Key: WRRGKVSSGVGACC-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

4-Pyridinebutanenitrile was prepared according to the procedure employed in the synthesis of 3-pyridinebutanenitrile. From 73.1 g of the hydrobromide salt of 3-(4-pyridyl)propyl bromide there was obtained 19.35 g (51%) of 4-pyridinebutanenitrile, bp 140°-141° C./2.0 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](CCCC#N)[CH:2]=1.[N:12]1C=[CH:16][C:15](CCCBr)=[CH:14][CH:13]=1>>[N:1]1[CH:2]=[CH:3][C:4]([CH2:16][CH2:15][CH2:14][C:13]#[N:12])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CCCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Pyridinebutanenitrile was prepared

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 73.1 g
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 19.35 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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